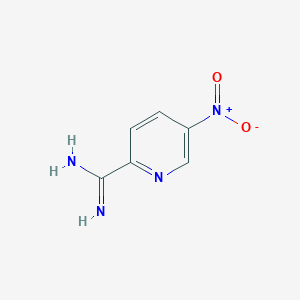

5-Nitropicolinimidamide

説明

5-Nitropicolinimidamide (systematic IUPAC name pending verification) is a nitro-substituted heterocyclic compound derived from picolinic acid. Its structure includes a pyridine ring with a nitro (-NO₂) group at the 5-position and an imidamide (-C(=NH)NH₂) functional group.

特性

分子式 |

C6H6N4O2 |

|---|---|

分子量 |

166.14 g/mol |

IUPAC名 |

5-nitropyridine-2-carboximidamide |

InChI |

InChI=1S/C6H6N4O2/c7-6(8)5-2-1-4(3-9-5)10(11)12/h1-3H,(H3,7,8) |

InChIキー |

UMSCEAWTTFWFMB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C(=N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropicolinimidamide typically involves the nitration of picolinimidamide. One common method is the reaction of picolinimidamide with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and acidic medium to ensure the selective nitration at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of 5-Nitropicolinimidamide can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity 5-Nitropicolinimidamide.

化学反応の分析

Types of Reactions: 5-Nitropicolinimidamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 5-Aminopicolinimidamide.

Substitution: Various substituted picolinimidamides depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives of picolinimidamide.

科学的研究の応用

Chemistry: 5-Nitropicolinimidamide is used as a building block in organic synthesis. Its nitro group can be transformed into various functional groups, making it a versatile intermediate for the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, 5-Nitropicolinimidamide is explored for its potential as a pharmacophore. Its derivatives have shown promise in the development of antimicrobial and anticancer agents.

Industry: The compound is used in the production of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronic materials and coatings.

作用機序

The mechanism of action of 5-Nitropicolinimidamide involves its interaction with biological targets through its nitro and imidamide groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidamide group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

類似化合物との比較

Comparison with Structurally Similar Compounds

The provided evidence lacks direct data on 5-Nitropicolinimidamide. However, insights can be inferred from structurally related compounds, particularly nitro-substituted heterocycles and imidamide derivatives. Below is a comparative analysis based on available evidence:

Table 1: Key Properties of 5-Nitropicolinimidamide and Analogous Compounds

Key Observations :

Structural Differences: 5-Nitropicolinimidamide features a pyridine backbone, distinguishing it from benzimidazole-based analogs like 5-Nitrobenzimidazole. Compared to ranitidine nitroacetamide, which contains a furan-thioethyl chain, 5-Nitropicolinimidamide lacks sulfur-based substituents, possibly reducing metabolic toxicity risks .

Functional Group Impact: The nitro group (-NO₂) in 5-Nitropicolinimidamide and 5-Nitrobenzimidazole may confer electrophilic character, making these compounds reactive in redox environments. However, the imidamide group in 5-Nitropicolinimidamide could enhance hydrogen-bonding capacity, a trait useful in drug design . In contrast, 5-Amino-benzimidazole HCl contains an amine (-NH₂) group, which is more nucleophilic and may facilitate different synthetic pathways or biological interactions .

Similar precautions likely apply to 5-Nitropicolinimidamide, though direct evidence is absent.

生物活性

5-Nitropicolinimidamide is a chemical compound characterized by a nitro group attached to a pyridine ring that is further substituted with an imidamide group. This unique structure grants it distinct chemical reactivity and potential biological activity, making it valuable in various research applications, particularly in medicinal chemistry.

- Molecular Formula: C6H6N4O2

- Molecular Weight: 166.14 g/mol

- IUPAC Name: 5-nitropyridine-2-carboximidamide

- Canonical SMILES: C1=CC(=NC=C1N+[O-])C(=N)N

Synthesis

The synthesis of 5-nitropicolinimidamide typically involves the nitration of picolinimidamide using nitrating agents like nitric acid under controlled conditions. Advanced industrial methods may utilize continuous flow reactors for better yield and purity.

Biological Activity

Research indicates that 5-nitropicolinimidamide exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action is primarily attributed to its nitro and imidamide groups, which interact with various biological targets.

Antimicrobial Activity

Preliminary studies have shown that 5-nitropicolinimidamide possesses significant antimicrobial properties. For instance, it has been tested against a range of bacteria and fungi, demonstrating effective inhibition of growth.

Anticancer Potential

The compound has also been investigated for its anticancer effects. Initial findings suggest that it may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving DNA interaction or enzyme inhibition.

The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the imidamide group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 5-nitropicolinimidamide revealed its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

In vitro studies have assessed the anticancer potential of 5-nitropicolinimidamide on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These results indicate promising activity that warrants further investigation into its mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

5-Nitropicolinimidamide can be compared with other nitro-containing compounds to highlight its unique characteristics:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Nitropyridine-2-carboxamide | Not Available | Lacks imidamide functionality |

| 5-Nitroimidazole | Not Available | Contains an imidazole ring instead of pyridine |

| 6-Methyl-5-nitropicolinimidamide | 1179362-26-5 | Methyl substitution enhances solubility |

The combination of the nitro group and imidamide functionality in 5-nitropicolinimidamide contributes to its distinct biological activity profile compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。